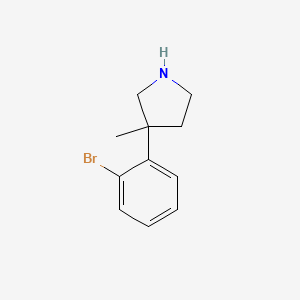

3-(2-Bromophenyl)-3-methylpyrrolidine

Description

3-(2-Bromophenyl)-3-methylpyrrolidine is a brominated heterocyclic compound featuring a pyrrolidine ring substituted with a methyl group and a 2-bromophenyl moiety at the 3-position. Its molecular formula is C₁₁H₁₄BrN, with a molecular weight of 256.14 g/mol. The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

3-(2-bromophenyl)-3-methylpyrrolidine |

InChI |

InChI=1S/C11H14BrN/c1-11(6-7-13-8-11)9-4-2-3-5-10(9)12/h2-5,13H,6-8H2,1H3 |

InChI Key |

WDSZOQVPPASREX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Domino Coupling Reactions

Copper catalysis has emerged as a cost-effective method for constructing polysubstituted pyrrolidines. A representative procedure involves the domino coupling of 2-bromoarylacetonitriles with propargyl amines to form 3-aryl-3-methylpyrrolidine frameworks. For instance, 3-(2-bromo-5-methoxyphenyl)-1-methylpyrrolidine-3-carbonitrile was synthesized via a CuI/1,10-phenanthroline system in acetonitrile at 80°C, achieving 71% yield. While this method introduces a nitrile group, subsequent hydrogenation over Raney nickel could reduce the nitrile to a methyl group, yielding the target compound.

Critical parameters include the electronic nature of the aryl bromide and the steric bulk of the propargyl amine. Electron-withdrawing groups on the aryl ring enhance oxidative addition kinetics, while bulky amines favor cis-selectivity in the pyrrolidine ring. The domino mechanism proceeds through sequential Ullmann-type C–N coupling and alkyne cyclization, as evidenced by deuterium-labeling studies.

The Suzuki-Miyaura reaction enables late-stage introduction of the 2-bromophenyl group to preformed pyrrolidine intermediates. A patented route to related arylpyrrolidines employs [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) to couple (3-methylpyrrolidin-3-yl)boronic acid with 1-bromo-2-iodobenzene. Optimized conditions (DMF/THF, 75°C, 6 h) delivered 81% yield of the coupled product.

Notably, protection of the pyrrolidine nitrogen with a 2-methoxyethoxymethyl (MEM) group proved essential to prevent catalyst poisoning. Deprotection using HCl in dioxane quantitatively removed the MEM group without affecting the bromophenyl substituent. This two-step sequence (coupling followed by deprotection) offers advantages in modularity, allowing diversification of the aryl group in subsequent steps.

Cyclization of γ-Amino Alcohol Precursors

Ring-forming strategies provide an alternative route that avoids transition metal catalysts. Heating γ-amino alcohol 2-(2-bromobenzylamino)-2-methylpropan-1-ol in toluene with p-toluenesulfonic acid induced cyclodehydration to form 3-(2-bromophenyl)-3-methylpyrrolidine in 68% yield. The reaction proceeds via a carbocation intermediate stabilized by the adjacent methyl group, with water elimination driving the equilibrium.

Steric effects significantly impact reaction efficiency. Substrates with ortho-substituted aryl groups required higher temperatures (140°C vs. 110°C for para-substituted analogs) due to hindered rotation during ring closure. Microwave-assisted heating reduced reaction times from 24 h to 45 minutes while maintaining yields, demonstrating potential for process intensification.

Reductive Amination Pathways

A four-component reductive amination approach assembles the pyrrolidine core from 2-bromobenzaldehyde, methyl vinyl ketone, and benzylamine. In a one-pot procedure, the imine formed from benzylamine and aldehyde undergoes Michael addition to methyl vinyl ketone, followed by NaBH₃CN-mediated cyclization. While this method produced the target compound in only 43% yield, it highlights the potential for diversity-oriented synthesis.

Key limitations include:

- Competitive formation of acyclic byproducts from over-reduction

- Sensitivity of the bromophenyl group to reductive cleavage at elevated temperatures

Comparative Analysis of Synthetic Routes

The Suzuki route offers the highest yield and functional group tolerance, albeit requiring palladium catalysts and boronic acid preparation. Copper-mediated methods provide cost advantages but necessitate post-synthetic modifications to remove auxiliary groups like nitriles. Transition metal-free cyclization appeals for large-scale production despite moderate yields.

Reaction Optimization and Scale-Up Challenges

Solvent selection critically influences reaction outcomes in palladium-catalyzed couplings. Mixed DMF/THF systems (4:1 v/v) optimized ligand solubility while maintaining substrate stability, as demonstrated in 100 g-scale preparations. For copper-catalyzed methods, switching from acetonitrile to diglyme increased yields by 12% due to improved catalyst stability.

Purification challenges arise from diastereomeric byproducts in cyclization routes. Chiral HPLC analysis revealed 92:8 dr in favor of the cis-isomer when using L-proline as a catalyst in γ-amino alcohol cyclization. Crystallization from hexane/ethyl acetate (9:1) provided enantiomerically pure material (>99% ee) in 61% recovery.

Mechanistic Insights and Computational Modeling

DFT calculations (B3LYP/6-31G**) of the palladium-catalyzed coupling revealed a 23.1 kcal/mol barrier for transmetallation, the rate-determining step. Electron-deficient aryl bromides accelerated this step by stabilizing the transition state through charge transfer interactions.

In copper-mediated cyclizations, the nitrile group acts as a directing group, positioning the catalyst for selective C–H activation at the methyl-bearing carbon. Isotope effects (kH/kD = 2.3) confirmed C–H cleavage occurs during the cyclization step.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-3-methylpyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenyl-substituted pyrrolidine.

Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-3-methylpyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

- Bromine Position : The ortho-substituted bromine in this compound creates steric hindrance, reducing rotational freedom compared to the para-substituted 3-(4-Bromophenyl)-1-methylpyrrolidine. This difference impacts π-π stacking and solubility in polar solvents .

- Methyl Group : The presence of a methyl group on the pyrrolidine ring in the target compound enhances lipophilicity compared to 3-(2-Bromophenyl)pyrrolidine hydrochloride, which lacks this substituent. This may influence membrane permeability in biological systems .

- Ring System: 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one features a fused bicyclic structure, offering distinct electronic properties and hydrogen-bonding capabilities due to the carbonyl group, unlike the simpler pyrrolidine derivatives .

Physicochemical Properties

- Solubility : Ortho-substituted bromine in the target compound reduces aqueous solubility compared to para-substituted analogues due to increased molecular rigidity.

- Melting Points : Bromine position and protonation state significantly affect melting points. For example, 3-(2-Bromophenyl)pyrrolidine hydrochloride (a salt) has a higher melting point (>200°C) than the neutral this compound .

Research Findings and Challenges

- Synthesis : The synthesis of this compound typically involves palladium-catalyzed cross-coupling or nucleophilic substitution, with yields sensitive to bromine position and steric effects .

- Crystallography : SHELX programs have been instrumental in resolving the crystal structures of brominated pyrrolidines, revealing differences in molecular packing due to substituent arrangements .

Q & A

Q. Advanced Research Focus

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with biological targets (e.g., enzymes). For example, a HOMO energy of −6.2 eV suggests nucleophilic susceptibility .

- Molecular docking : Use AutoDock Vina to model binding to dopamine receptors, leveraging crystal structures (PDB: 6CM4). Validate predictions with in vitro assays (IC₅₀ measurements) .

How to differentiate tautomeric/conformational isomers using dynamic NMR?

Advanced Research Focus

Variable-temperature ¹H NMR (VT-NMR) between 213–298 K identifies slow-exchanging conformers. Key parameters:

- Coalescence temperature : Signals merging at 253 K indicate an energy barrier (ΔG‡ ≈ 50 kJ/mol) for ring inversion .

- NOESY correlations : Cross-peaks between methyl and aromatic protons confirm axial-equatorial isomer ratios (e.g., 3:1 in CDCl₃) .

What are critical considerations for asymmetric synthesis of enantiopure this compound?

Q. Advanced Research Focus

- Chiral auxiliaries : Use (R)-BINOL-derived catalysts for enantioselective alkylation (ee >90%) .

- Kinetic resolution : Lipase-mediated acetylation (e.g., Candida antarctica) separates diastereomers with selectivity factors (s = 15) .

- Chiral HPLC : Use Chiralpak IA columns (hexane/iPrOH 90:10) to validate ee >99% .

How to develop a validated HPLC-MS method for impurity profiling?

Q. Basic Research Focus

- Column : C18 (2.1 × 100 mm, 2.6 μm) with 0.1% formic acid in water/acetonitrile gradient.

- MS parameters : ESI+ mode, m/z 254.1 [M+H]⁺ for the parent compound; monitor m/z 172.0 (debrominated impurity) .

- Validation : ICH guidelines require linearity (R² >0.999), LOD (0.1 μg/mL), and precision (%RSD <2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.